molecular formula C16H20N2O5S B13568169 methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

Cat. No.: B13568169
M. Wt: 352.4 g/mol
InChI Key: QYNJXPHOFVQUIS-NSHDSACASA-N
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Description

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate is a complex organic compound that belongs to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate typically involves multiple steps, including the formation of the benzothiazepine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzothiazepine ring through cyclization of appropriate precursors.

    Protection and Deprotection Steps: Use of protecting groups such as tert-butoxycarbonyl (Boc) to protect amino groups during synthesis.

    Functional Group Transformations: Introduction of functional groups like carboxylate and oxo groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like hypertension or anxiety.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate include other benzothiazepines with different substituents. Examples include:

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other benzothiazepines.

Conclusion

This compound is a complex and versatile compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and exploration.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate

InChI

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(21)18-11-8-24-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21)/t11-/m0/s1

InChI Key

QYNJXPHOFVQUIS-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=C(C=C(C=C2)C(=O)OC)NC1=O

Origin of Product

United States

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